2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride
Description
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic organic compound characterized by a benzooxazole core substituted with a hydroxymethyl group at the 2-position and a sulfonyl chloride group at the 7-position. This structure confers high reactivity, particularly in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. The sulfonyl chloride moiety enables facile derivatization into sulfonamides or sulfonate esters, while the hydroxymethyl group offers opportunities for further functionalization via esterification or oxidation.
Properties
Molecular Formula |
C8H6ClNO4S |
|---|---|
Molecular Weight |
247.66 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-11)10-5/h1-3,11H,4H2 |
InChI Key |
SIYOMFUEEQADKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of oxidizing agents and catalysts. One common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives, which can then be further functionalized to obtain the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl chloride group can be reduced to sulfonamide or thiol derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, aldehydes, carboxylic acids, and thiol derivatives
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The exact molecular pathways and targets vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include sulfonyl chloride-bearing heterocycles and hydroxymethyl-substituted aromatic systems. Below is a comparative analysis based on functional groups, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Reactivity: The sulfonyl chloride group in the target compound enables rapid derivatization compared to carboxylic acid analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which require activation (e.g., via coupling agents) for further reactions . Unlike the photostable triazole-substituted benzophenone derivative , the target compound’s benzooxazole core may exhibit fluorescence properties, useful in sensor development.
Biological Activity: Quinolone derivatives (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are potent antibacterials but lack the sulfonyl chloride’s versatility in covalent bonding . The target compound’s dual functionality could bridge antimicrobial and targeted drug delivery applications.
Stability: Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous handling. In contrast, hydroxymethyl-substituted triazoles (e.g., 5-chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone) exhibit greater hydrolytic stability, making them preferable for environmental applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
